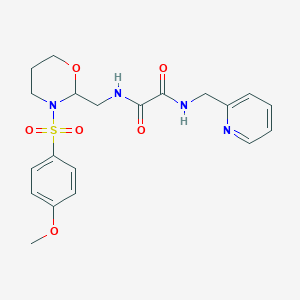

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-((3-((4-Methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan ring substituted with a 4-methoxyphenylsulfonyl group and a pyridin-2-ylmethyl moiety. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or antiviral agents due to their hydrogen-bonding capacity and structural rigidity .

Properties

IUPAC Name |

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6S/c1-29-16-6-8-17(9-7-16)31(27,28)24-11-4-12-30-18(24)14-23-20(26)19(25)22-13-15-5-2-3-10-21-15/h2-3,5-10,18H,4,11-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQMFLQLEDSUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This can be achieved through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a suitable base.

Attachment of the pyridinylmethyl group: This step often involves a nucleophilic substitution reaction using pyridine-2-methanol or a related compound.

Formation of the oxalamide linkage: This final step typically involves the reaction of the intermediate with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The oxazinan ring and pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of sulfides or other reduced derivatives.

Substitution: Formation of substituted oxazinan or pyridinylmethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives similar to N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide exhibit broad-spectrum antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for new antibiotic therapies .

- Neuropharmacology : Compounds with structural similarities have shown efficacy in modulating neuronal excitability, suggesting potential applications in treating neurological disorders such as epilepsy or anxiety. The mechanism may involve the modulation of ion channels or neurotransmitter systems .

- Cancer Research : The unique structure may allow for targeted therapeutic strategies in oncology. Preliminary studies indicate that oxalamide derivatives can interfere with cancer cell proliferation and induce apoptosis, although specific studies on this compound are still needed .

Case Study 1: Antimicrobial Properties

A study on oxalamide derivatives demonstrated their ability to inhibit bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 2: Neuroprotective Effects

In animal models, similar compounds have been shown to reduce neuronal hyperexcitability, indicating potential applications in treating conditions like epilepsy. The neuroprotective effects were attributed to modulation of ion channel activity .

Mechanism of Action

The mechanism of action of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The compound is compared below with structurally analogous oxalamides, focusing on substituents, synthesis, and spectroscopic properties.

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Structural Differences and Implications

- Sulfonyl Group vs. Methoxy/Hydroxyethyl: The target compound’s 4-methoxyphenylsulfonyl group likely increases polarity and metabolic stability compared to methoxy (e.g., compound 17) or hydroxyethyl (e.g., compound 15) substituents . Sulfonyl groups are also known to enhance binding to serine proteases or kinases .

- Oxazinan Ring vs. Thiazole/Indenyl : The 1,3-oxazinan ring introduces conformational flexibility, contrasting with the rigid thiazole (compound 15) or planar indenyl (BNM-III-170) systems. This flexibility may improve adaptability to enzyme active sites .

- Pyridin-2-ylmethyl vs. Chlorophenyl/Phenethyl : The pyridinylmethyl chain may facilitate π-π stacking or hydrogen bonding with biological targets, differing from the hydrophobic interactions mediated by chlorophenyl or phenethyl groups .

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound classified as an oxalamide derivative . Its structural components include a methoxyphenylsulfonyl group and a pyridine moiety , which confer potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol . The compound features multiple functional groups that influence its chemical reactivity and biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for bacterial survival, such as bacterial folate synthesis enzymes , which are targets for sulfonamide derivatives.

- Interaction with Biological Targets : The presence of the pyridine ring suggests potential interactions with various receptors and enzymes involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted that oxadiazole derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and E. coli, suggesting that this compound may share similar properties .

- Enzyme Inhibition Studies : Research on related compounds has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, indicating potential for neurological and gastrointestinal applications .

- Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects of oxalamide derivatives on cancer cell lines, revealing IC50 values that suggest moderate to high efficacy against specific cancer types .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the oxazinan ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Coupling reactions to attach the pyridine moiety.

Careful control of reaction conditions—such as temperature, solvent choice, and reaction time—is critical to optimize yield and minimize by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.